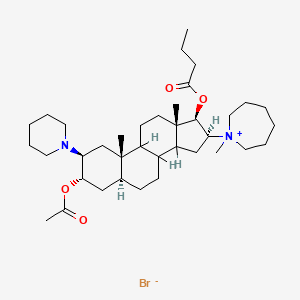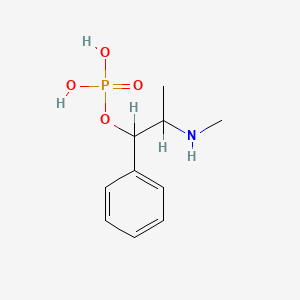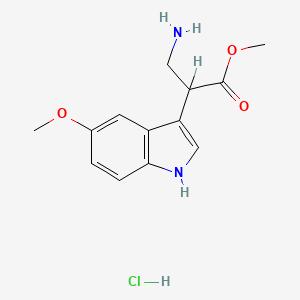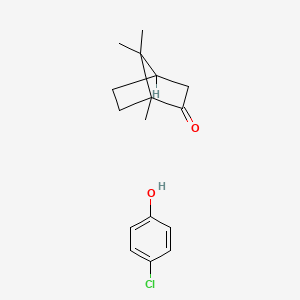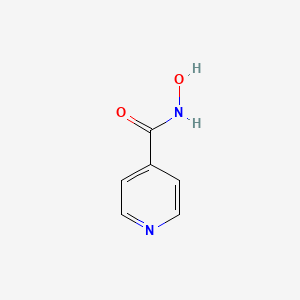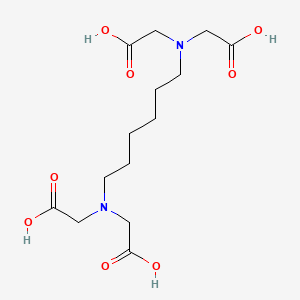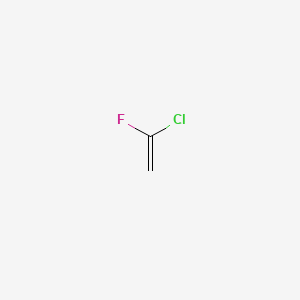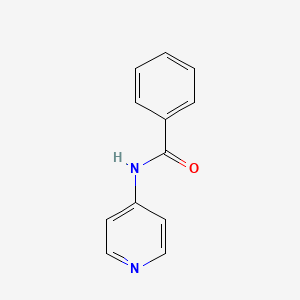
3-メチルフタル酸
概要
説明
科学的研究の応用
3-Methylphthalic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and plasticizers.
準備方法
Synthetic Routes and Reaction Conditions: 3-Methylphthalic acid can be synthesized through several methods. One common approach involves the oxidation of 3-methylphthalic anhydride. The anhydride can be prepared by the catalytic oxidation of 3-methyl-1,2-dimethylbenzene. The oxidation process typically employs reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Industrial Production Methods: In industrial settings, the production of 3-methylphthalic acid often involves the catalytic oxidation of 3-methyl-1,2-dimethylbenzene using air or oxygen in the presence of a catalyst such as vanadium pentoxide. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
化学反応の分析
Types of Reactions: 3-Methylphthalic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 3-methylphthalic anhydride.
Reduction: Reduction reactions can convert it into 3-methylphthalic alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of derivatives such as nitro or halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of catalysts.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: 3-Methylphthalic anhydride.
Reduction: 3-Methylphthalic alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
作用機序
The mechanism of action of 3-methylphthalic acid involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of anhydrides or other oxidized products. In reduction reactions, it undergoes electron transfer processes to form reduced products. The specific pathways and molecular targets depend on the type of reaction and the reagents involved.
類似化合物との比較
Phthalic Acid: The parent compound, differing by the absence of the methyl group.
4-Methylphthalic Acid: Another isomer with the methyl group at the fourth position.
2-Methylphthalic Acid: An isomer with the methyl group at the second position.
Uniqueness: 3-Methylphthalic acid is unique due to the position of the methyl group, which influences its chemical reactivity and physical properties. This positional difference can lead to variations in the types of reactions it undergoes and the products formed, making it distinct from its isomers and other related compounds.
特性
IUPAC Name |
3-methylphthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFJDBNISOJRCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80958272 | |
| Record name | 3-Methylbenzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80958272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37102-74-2 | |
| Record name | 3-Methylphthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037102742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylbenzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80958272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
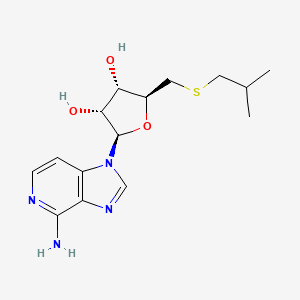
![2-bromo-N-[2-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]acetamide](/img/structure/B1207945.png)
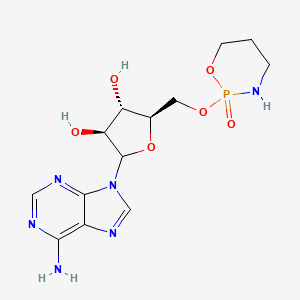
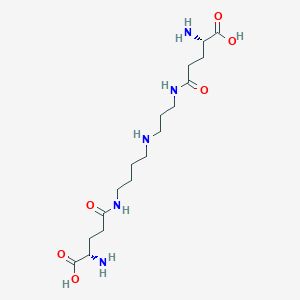
![(5S,5aS,8aR)-5-(1,3-benzodioxol-4-yl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one](/img/structure/B1207949.png)
